2-Anilino-4-oxo-4,5-dihydro-3-furancarboxylate d'éthyle

Vue d'ensemble

Description

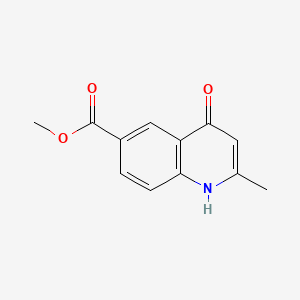

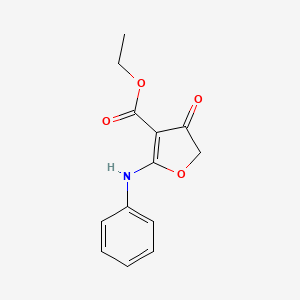

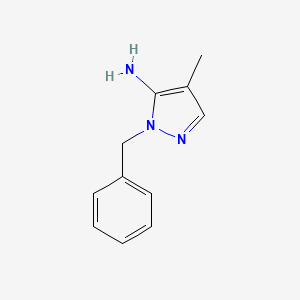

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anti-proliférative

Le 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate d'éthyle, également connu sous le nom de composé 131, présente une activité anti-proliférative . Il réduit significativement la prolifération des cellules HL-60, une lignée cellulaire de leucémie promyélocytaire humaine . Cette propriété en fait un candidat potentiel pour le développement de thérapies anti-leucémiques .

Induction de l'apoptose

Le composé 131 a été démontré pour induire l'apoptose dans les cellules HL-60 de manière dépendante de la concentration . L'apoptose, ou mort cellulaire programmée, est un processus crucial dans le traitement du cancer car elle conduit à l'élimination des cellules cancéreuses .

Activation de la caspase-3

La caspase-3 est un exécutant essentiel de l'apoptose. Le composé 131 active la caspase-3, déclenchant ainsi la voie apoptotique dans les cellules HL-60 . Cette activation est une étape clé dans l'induction de l'apoptose .

Régulation de l'expression de Bax et Bcl-2

Bax et Bcl-2 sont des protéines qui régulent l'apoptose. Le composé 131 uprégule l'expression de Bax, une protéine pro-apoptotique, et downrégule l'expression de Bcl-2, une protéine anti-apoptotique . Cette régulation contribue à l'induction de l'apoptose .

Augmentation du calcium intracellulaire et des espèces réactives de l'oxygène (ROS)

Le composé 131 augmente la quantité de calcium intracellulaire et de ROS dans les cellules HL-60 . Le calcium et les ROS jouent tous deux des rôles importants dans la régulation de l'apoptose .

Modification du potentiel de la membrane mitochondriale

Le potentiel de la membrane mitochondriale est crucial pour maintenir la fonction et la survie des cellules. Le composé 131 diminue le potentiel de la membrane mitochondriale dans les cellules HL-60 . Cette diminution est associée à l'induction de l'apoptose .

Mécanisme D'action

Target of Action

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate, also known as compound 131, primarily targets promyelocytic leukemia HL-60 cells . The compound interacts with these cells and induces apoptosis .

Mode of Action

The compound induces apoptosis in HL-60 cells via the increase of intracellular Ca2+ and reactive oxygen species (ROS) . This leads to alterations in the mitochondrial membrane potential and the protein level of Bax and Bcl-2, as well as activating caspase-3 .

Biochemical Pathways

The compound affects the biochemical pathways related to apoptosis. It increases the intracellular Ca2+ and ROS, which in turn alters the mitochondrial membrane potential . This leads to the activation of caspase-3, a crucial enzyme in the execution-phase of cell apoptosis . The compound also influences the protein levels of Bax and Bcl-2, two key players in the regulation of apoptosis .

Result of Action

The result of the compound’s action is the induction of apoptosis in HL-60 cells . This is achieved through a concentration-dependent manner, leading to a significant reduction in the proliferation of these cells . The compound also upregulates Bax and downregulates Bcl-2 in a concentration-dependent manner .

Analyse Biochimique

Biochemical Properties

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with caspase-3, a crucial enzyme in the apoptosis pathway. By activating caspase-3, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate induces programmed cell death in cancer cells . Additionally, it affects the expression levels of Bax and Bcl-2 proteins, which are involved in the regulation of apoptosis . The compound also influences the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade .

Cellular Effects

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate exhibits notable effects on various cell types and cellular processes. In leukemia HL-60 cells, it induces apoptosis by increasing intracellular calcium levels and reactive oxygen species (ROS) production . This compound also alters the mitochondrial membrane potential, leading to the activation of the apoptotic pathway . Furthermore, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells . These effects are mediated through the modulation of cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate involves several key interactions at the molecular level. This compound binds to and activates caspase-3, leading to the cleavage of various substrates and the execution of apoptosis . It also interacts with Bax and Bcl-2 proteins, promoting the pro-apoptotic activity of Bax and inhibiting the anti-apoptotic function of Bcl-2 . Additionally, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate induces the release of cytochrome c from the mitochondria, which further activates the caspase cascade . These molecular interactions result in the activation of the intrinsic apoptotic pathway and the subsequent death of cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to light and air may lead to degradation, affecting its potency and efficacy . In in vitro studies, the apoptotic effects of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate are typically observed within 24 to 48 hours of treatment . Long-term studies have shown that repeated exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate vary with different dosages in animal models. At lower doses, the compound exhibits anti-proliferative and apoptotic effects without significant toxicity . At higher doses, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration is required to achieve the desired biological activity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its biological activity . Additionally, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate affects metabolic flux and alters the levels of specific metabolites, influencing cellular metabolism . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate accumulates in the mitochondria, where it exerts its apoptotic effects . The localization and accumulation of the compound are critical for its biological activity and therapeutic potential.

Subcellular Localization

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial proteins and induces apoptosis . Targeting signals and post-translational modifications may direct Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate to specific compartments or organelles within the cell . This subcellular localization is essential for its mechanism of action and contributes to its selective cytotoxicity towards cancer cells.

Propriétés

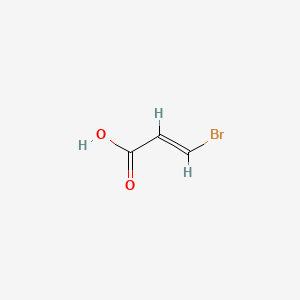

IUPAC Name |

ethyl 2-anilino-4-oxofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJBFSHHCNDWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OCC1=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351368 | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58337-16-9 | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid](/img/structure/B1268934.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)